molecular formula C10H8ClFN2O2 B13687444 [3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13687444
M. Wt: 242.63 g/mol
InChI Key: OWICWADXGPTSKF-UHFFFAOYSA-N
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Description

[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with a suitable oxadiazole precursor under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, forming the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of [3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(4-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanol

Uniqueness

[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H8ClFN2O2

Molecular Weight

242.63 g/mol

IUPAC Name

[3-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C10H8ClFN2O2/c11-8-4-7(12)2-1-6(8)3-9-13-10(5-15)16-14-9/h1-2,4,15H,3,5H2

InChI Key

OWICWADXGPTSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC2=NOC(=N2)CO

Origin of Product

United States

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